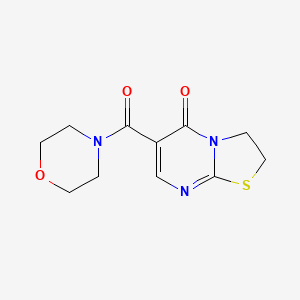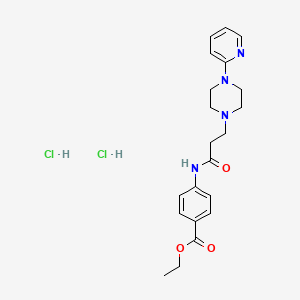
Benzoic acid, 4-((1-oxo-3-(4-(2-pyridinyl)-1-piperazinyl)propyl)amino)-, ethyl ester, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-((1-oxo-3-(4-(2-pyridinyl)-1-piperazinyl)propyl)amino)-, ethyl ester, dihydrochloride is a complex organic compound It is characterized by the presence of a benzoic acid moiety linked to a piperazine ring, which is further connected to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((1-oxo-3-(4-(2-pyridinyl)-1-piperazinyl)propyl)amino)-, ethyl ester, dihydrochloride typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the piperazine and pyridine rings. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzoic acid, 4-((1-oxo-3-(4-(2-pyridinyl)-1-piperazinyl)propyl)amino)-, ethyl ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine and pyridine rings play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures, such as benzoic acid, 4-((1-oxo-3-(4-(2-pyridinyl)-1-piperazinyl)propyl)amino)-, methyl ester.
Piperazine derivatives: Compounds like 1-(2-pyridinyl)piperazine, which share the piperazine and pyridine moieties.
Uniqueness
The uniqueness of Benzoic acid, 4-((1-oxo-3-(4-(2-pyridinyl)-1-piperazinyl)propyl)amino)-, ethyl ester, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
104393-11-5 |
|---|---|
Formule moléculaire |
C21H28Cl2N4O3 |
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
ethyl 4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzoate;dihydrochloride |
InChI |
InChI=1S/C21H26N4O3.2ClH/c1-2-28-21(27)17-6-8-18(9-7-17)23-20(26)10-12-24-13-15-25(16-14-24)19-5-3-4-11-22-19;;/h3-9,11H,2,10,12-16H2,1H3,(H,23,26);2*1H |
Clé InChI |
VSDKBDMCFNAYRN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


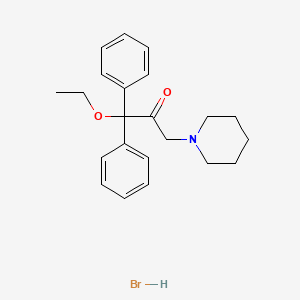



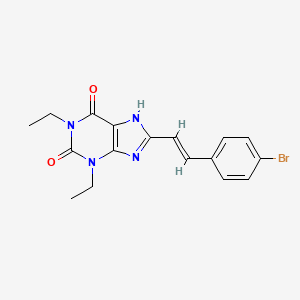
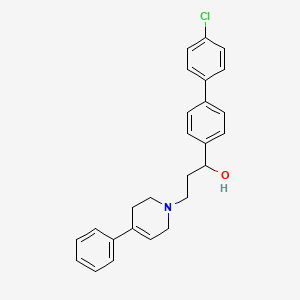
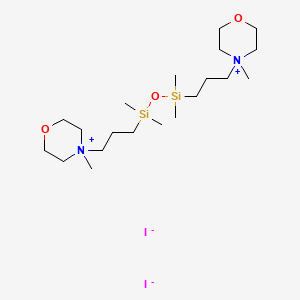
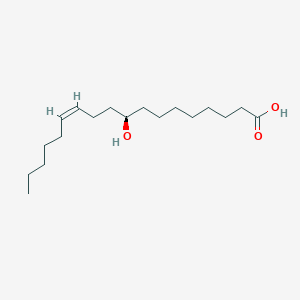

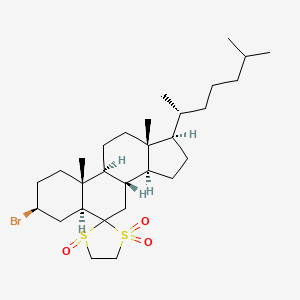
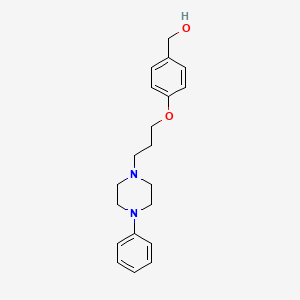
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)

